1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol

Vue d'ensemble

Description

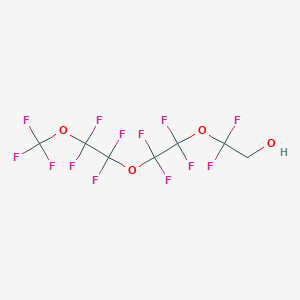

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol is a fluorinated compound with the molecular formula C7H3F13O4. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various scientific research applications, particularly in the fields of chemistry and biology .

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis processes. It is involved in the synthesis of fluorinated polymers and surfactants. For instance, it can be utilized to create fluorinated ethylene glycol monomers .

- Surfactant Properties : 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is used as a surfactant in chemical reactions due to its ability to reduce surface tension and stabilize emulsions .

Biology

- Biological Membrane Studies : This compound is employed in studying biological membranes and cellular interactions. Its hydrophobic nature allows it to penetrate lipid bilayers effectively .

- Fluorescence Microscopy : It acts as a probe in fluorescence microscopy, enabling the visualization of cellular structures and dynamics .

Medicine

- Drug Delivery Systems : Research indicates potential uses in drug delivery systems due to its ability to encapsulate therapeutic agents and enhance bioavailability .

- Medical Imaging : The compound has been investigated as a contrast agent in medical imaging techniques, improving the visibility of tissues during imaging procedures .

Industry

- Specialty Polymers Production : In the industrial sector, this compound is utilized in producing specialty polymers that exhibit unique properties such as chemical resistance and thermal stability .

- Lubricants and Coatings : The compound is also used in formulating lubricants and protective coatings that require low friction coefficients and high durability .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study highlights the potential of this compound as an antimicrobial agent due to its ability to disrupt bacterial cell membranes .

Case Study 2: Biocompatibility Assessment

In vitro assays were conducted using human cell lines (e.g., HeLa and NIH 3T3) to evaluate the biocompatibility of this compound. The findings suggested that while the compound demonstrates low toxicity at concentrations below 50 µg/mL, higher concentrations exhibited cytotoxic effects. This indicates a dose-dependent relationship that requires further investigation for long-term safety assessments .

Mécanisme D'action

Target of Action

It’s known that perfluorinated compounds often interact with various enzymes and proteins, affecting their function .

Mode of Action

The exact mode of action of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is not well-documented. It’s likely that it interacts with its targets, leading to changes in their function. More research is needed to fully understand this interaction .

Biochemical Pathways

Perfluorinated compounds are known to influence various biochemical and physiological processes, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways .

Result of Action

Given its potential interactions with various enzymes and proteins, it’s likely that it could have diverse effects at the molecular and cellular levels .

Méthodes De Préparation

The synthesis of 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol typically involves the reaction of perfluorinated alkyl iodides with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Des Réactions Chimiques

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or ethers.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen fluoride, sodium borohydride, and various organic solvents.

Comparaison Avec Des Composés Similaires

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol can be compared with other fluorinated compounds such as:

1h,1h-Perfluoro-3,6,9-trioxaundecane-1,11-diol: Similar in structure but with additional hydroxyl groups, making it more hydrophilic.

Perfluoro-3,6,9-trioxatridecanoic acid: Contains a carboxylic acid group, which alters its reactivity and solubility.

Methyl nonafluorobutyl ether: A smaller fluorinated ether with different physical and chemical properties.

These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Activité Biologique

1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol (CAS No. 147492-57-7) is a perfluoroalkyl compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity associated with this compound, including its mechanisms of action, effects on human health, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a perfluorinated carbon chain with three ether linkages. Its molecular formula is C9F19O3, and it has a molecular weight of approximately 398.076 g/mol. The presence of fluorine atoms imparts hydrophobic properties that influence its interaction with biological systems.

The biological activity of this compound is primarily studied in the context of its immunotoxic effects. Research indicates that perfluoroalkyl substances (PFAS), including this compound, can modulate immune responses by interfering with cellular signaling pathways.

Key Mechanisms Identified:

- Immunosuppression : Studies have shown that PFAS can lead to decreased immune function by altering cytokine production and affecting lymphocyte proliferation. Specifically, this compound has been linked to changes in immune cell activation and response profiles similar to known immunosuppressants like dexamethasone .

- Cellular Toxicity : In vitro studies demonstrated that exposure to this compound can lead to cytotoxic effects in various human cell lines. Concentrations in the micromolar range (0.06 to 60 µM) were tested to evaluate cellular responses .

Biological Activity Data

A comprehensive evaluation of the biological activity of this compound was conducted using various human primary cell systems. The following table summarizes key findings from recent studies:

Case Study: Immunotoxicity Assessment

A study assessing the immunotoxic effects of various PFAS found that this compound exhibited significant immunosuppressive activity when tested alongside other compounds. The results indicated a notable decrease in B-cell activation markers when exposed to this compound at concentrations above 10 µM .

Case Study: Developmental Toxicity in Zebrafish

Research utilizing zebrafish models revealed that exposure to this compound did not exhibit developmental toxicity at lower concentrations but showed signs of toxicity at higher concentrations (above 10 µM), indicating a potential risk during critical developmental windows .

Propriétés

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O4/c8-2(9,1-21)22-3(10,11)4(12,13)23-5(14,15)6(16,17)24-7(18,19)20/h21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUFRYZQAPBGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O(CF2CF2O)2CF2CH2OH, C7H3F13O4 | |

| Record name | Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380797 | |

| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147492-57-7 | |

| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.